molecular formula C13H9F3O2 B165012 2-(4-Trifluoromethoxyphenyl)phenol CAS No. 1261896-51-8

2-(4-Trifluoromethoxyphenyl)phenol

Cat. No.: B165012
CAS No.: 1261896-51-8
M. Wt: 254.2 g/mol
InChI Key: ZEZXSNOQLCKMNC-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethoxyphenyl)phenol is a chemical compound with the molecular formula C13H9F3O2. It belongs to the class of phenols and is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure.

Scientific Research Applications

2-(4-Trifluoromethoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “2-(4-Trifluoromethoxyphenyl)phenol” is not explicitly stated in the search results, phenolic compounds in general have been known to show antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanisms of action of phenolic compounds on bacterial cells have been partially attributed to damage to the bacterial membrane, inhibition of virulence factors such as enzymes and toxins, and suppression of bacterial biofilm formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted biphenyl compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted biphenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethoxy group and the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZXSNOQLCKMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631308
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-51-8
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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